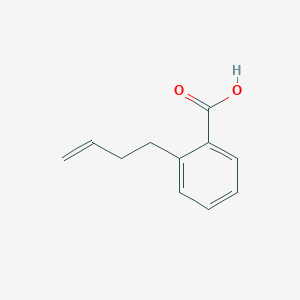

2-(3-Butenyl)benzoic acid

Übersicht

Beschreibung

2-(3-Butenyl)benzoic acid is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, where a butenyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(3-Butenyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of o-toluic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Butenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The butenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-(3-carboxypropyl)benzoic acid.

Reduction: The double bond in the butenyl group can be reduced to form 2-(3-butyl)benzoic acid.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: 2-(3-carboxypropyl)benzoic acid.

Reduction: 2-(3-butyl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-(3-Butenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its derivatives are being investigated for their efficacy and safety in clinical trials.

Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 2-(3-Butenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Malaxinic Acid: 4-(O-β-d-glucopyranosyl)-3-(3′-methyl-2′-butenyl)benzoic acid.

3,4-Dihydroxybenzoic Acid: A derivative of benzoic acid with hydroxyl groups.

Trans-Chlorogenic Acid: A derivative of caffeic acid with antioxidant properties.

Comparison: 2-(3-Butenyl)benzoic acid is unique due to its butenyl group, which imparts distinct chemical properties and reactivity. Compared to malaxinic acid, it lacks the glucopyranosyl group, making it less hydrophilic. Unlike 3,4-dihydroxybenzoic acid, it does not have hydroxyl groups, which affects its solubility and reactivity. Trans-chlorogenic acid, on the other hand, has antioxidant properties that this compound does not possess .

Biologische Aktivität

2-(3-Butenyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a butenyl group at the 2-position of the benzoic acid moiety. Its chemical formula is , with an IUPAC name that reflects its structure. The compound appears as a light yellow solid and has a purity of approximately 97% according to supplier data .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. A significant investigation demonstrated its ability to inhibit inflammation in various models. For instance, it was found to suppress inflammation induced by lipopolysaccharide (LPS) in animal models, leading to reductions in pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that the compound may interact with key inflammatory pathways, possibly through inhibition of cyclooxygenase-2 (COX-2) activity .

Table 1: Summary of Anti-inflammatory Effects

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Caroline et al., 2021 | LPS-induced rats | 500 mg/60 kg bw | Significant reduction in TNF-α (5.70±1.04 × 10³ pg/mL) and IL-1β (2.32±0.28 × 10³ pg/mL) concentrations |

| Dong et al., 1999 | Mouse ear inflammation | 500 μg | Inhibitory effect on TPA-induced inflammation (IE: 65%) |

Anti-cancer Activity

The compound has also been studied for its potential anti-cancer properties. In vitro studies indicated that related compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inhibiting cell cycle progression. For example, derivatives like 4-hydroxy-3-(3′-methyl-2′-butenyl)-benzoic acid (HMBA) have shown comparable potency in inhibiting HeLa cell proliferation through mechanisms involving p21(WAF1) activation and cyclin D1 inhibition .

Table 2: Summary of Anti-cancer Effects

| Compound | Cell Line | Mechanism | Findings |

|---|---|---|---|

| HMBA | HeLa | Cell cycle inhibition | Comparable potency to natural metabolites |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle regulators, indicating that this compound may also play a role in cancer cell proliferation control.

- Interaction with COX Enzymes : The potential binding affinity to COX enzymes suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further therapeutic exploration.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Study on Inflammation : A study conducted on LPS-induced rats demonstrated that administration of derivatives resulted in significant reductions in inflammatory markers, supporting the hypothesis that these compounds could serve as non-toxic alternatives to traditional NSAIDs .

- Cancer Cell Studies : Research focusing on HMBA indicated that structural analogs can effectively inhibit cancer cell growth by modulating key regulatory proteins involved in cell cycle progression .

Eigenschaften

IUPAC Name |

2-but-3-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKLHHDCAKYZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520467 | |

| Record name | 2-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89730-30-3 | |

| Record name | 2-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.